4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, nitro, and acetyloxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester typically involves multiple steps. One common method includes the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 4-(amino)-5-nitro-, ethyl ester.
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-nitro-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-amino-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-(hydroxy)-5-nitro-, ethyl ester.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the acetyloxy, nitro, and ester groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H13NO6 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-5-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)11-7-10-5-4-6-12(16(19)20)14(10)13(8-11)22-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
GEBNEMQCTUUEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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